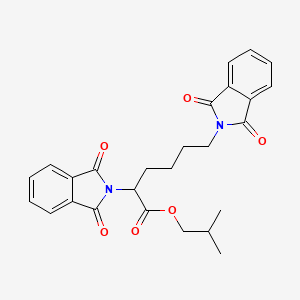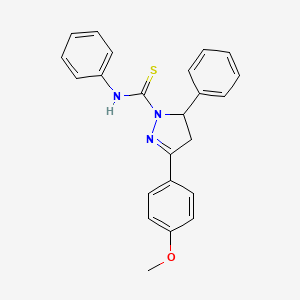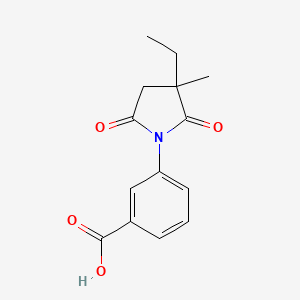![molecular formula C21H20N2O3 B4008183 2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate
Vue d'ensemble
Description
2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.14739250 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaic Applications
Quinoline derivatives have been explored for their potential in photovoltaic properties, particularly in the development of organic–inorganic photodiode fabrication. Films of quinoline derivatives have been deposited using thermal evaporation techniques, showing significant promise in terms of rectification behavior and photovoltaic properties under both dark and illuminated conditions. These findings suggest their applicability in the fabrication of photodiodes, with specific derivatives enhancing diode parameters, indicating their suitability for use in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Structural Properties
Studies on the structural and optical properties of quinoline derivatives reveal their polycrystalline nature and how they transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These compounds demonstrate significant optical properties, including absorption parameters and electron transition types, critical for various technological applications like liquid crystal displays and other optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis for Medicinal Chemistry
Quinoline derivatives are also synthesized for potential applications in medicinal chemistry, including as intermediates for developing drugs targeting various diseases. The synthesis process involves condensation reactions and modifications to introduce specific functional groups, enabling the creation of compounds with desired biological activities. These synthetic strategies are foundational for discovering new therapeutics (Fathala & Pazdera, 2017).
Dielectric Properties
The dielectric properties of quinoline derivatives have been studied, emphasizing their significance in electronic and optoelectronic applications. The influence of substitution groups on these properties has been a particular focus, providing insights into how molecular modifications can impact the overall performance of materials used in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Anticancer Activity
Quinoline derivatives have been synthesized and tested for their anticancer activity, demonstrating the potential of these compounds in inhibiting tumor growth. Specific derivatives have shown strong anti-proliferative effects against various cancer cell lines, underscoring the potential of quinoline-based compounds in cancer therapy (Ahmed, Mohamed, Omran, & Salah, 2020).
Propriétés
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-12-18(17-10-6-7-11-19(17)22-14)21(25)26-13-20(24)23-15(2)16-8-4-3-5-9-16/h3-12,15H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMRIDUQDKQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)


![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)


![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)

